molecular formula C13H16O4 B092840 2-Hydroxy-3-phenoxypropyl methacrylate CAS No. 16926-87-7

2-Hydroxy-3-phenoxypropyl methacrylate

Cat. No. B092840
CAS RN: 16926-87-7
M. Wt: 236.26 g/mol
InChI Key: HFXVXHPSVLHXCC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenoxypropyl methacrylate is a compound related to various methacrylate derivatives that have been extensively studied for their polymerization characteristics and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on similar compounds such as 2-hydroxypropyl methacrylate (HPMA) and 2-hydroxyethyl methacrylate (HEMA) offers insights into the behavior and properties of methacrylate derivatives in general .

Synthesis Analysis

The synthesis of methacrylate derivatives typically involves controlled polymerization techniques. For instance, the polymerization of HEMA was achieved using atom transfer radical polymerization (ATRP) at ambient temperature, which allowed for the efficient control of molecular weight and polydispersity . Similarly, HPMA was polymerized using AIBN as an initiator at 60°C . These methods suggest that the synthesis of 2-Hydroxy-3-phenoxypropyl methacrylate would likely follow a controlled polymerization process to achieve desired properties.

Molecular Structure Analysis

The molecular structure of methacrylate derivatives is crucial for their reactivity and properties. The studies on HPMA and HEMA provide insights into the molecular structure of these compounds, which typically include a methacrylate group attached to a hydroxyalkyl side chain . The presence of the hydroxy group is significant as it can influence the polymer's hydrophilicity and reactivity towards further modifications.

Chemical Reactions Analysis

Methacrylate derivatives undergo various chemical reactions, primarily through their polymerizable double bond. For example, HPMA can degrade thermally to produce monomers and other volatile products such as 2-propanal and methacrylic acid . The reactivity of the methacrylate group also allows for copolymerization with other monomers, as seen in the synthesis of reactive copolymers of N-(2-hydroxypropyl)methacrylamide with methacryloylated derivatives of amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of methacrylate derivatives are influenced by their molecular structure and the degree of polymerization. The thermal properties of these polymers, such as thermal degradation behavior and glass transition temperatures, can be studied using techniques like thermogravimetry and differential scanning calorimetry . The chemical properties, such as reactivity towards aminolysis and adsorption characteristics for metal ions, are also of interest for applications in materials science and environmental remediation .

Scientific Research Applications

  • Polymer Formulations : It's used in polymer formulations, like in car paint systems. Its production involves catalyzed esterification and purification, with typical impurities being diesters and dendro products (Lovell et al., 1985).

  • Intermediate in Synthesis : Acts as an intermediate in the synthesis of other compounds, such as methyl methacrylate, via processes like hydroformylation-hydrogenation sequences (García et al., 2006).

  • Blend Polymer Properties : Used in blending with poly(ethyl methacrylate) to study miscibility, thermal degradation, and optical properties. This research helps understand the material properties for potential applications (Kurt & Koca, 2014).

  • Supports for Catalysts : Serves as a support for Mn(salen) catalysts in asymmetric epoxidation. Its activity depends on the nature of functional and cross-linking monomers, and the degree of cross-linking in polymer matrices (Matkiewicz et al., 2012).

  • Anionic Polymerization : Involved in anionic polymerization for producing water-soluble polymers, useful in various applications (Mori et al., 1994).

  • Biocompatible Polymers : Forms biocompatible and degradable polymers for biomedical applications, such as drug delivery systems (Zhang et al., 2012).

  • Kinetic Investigations : Studied for its kinetic behavior in radical polymerization processes, which is crucial for designing materials with specific properties (Macret & Hild, 1982).

  • Thermal Degradation Studies : Explored for its thermal degradation behavior, providing insights into its stability and potential applications (Coskun et al., 2003).

Safety And Hazards

While specific safety and hazard information for 2-Hydroxy-3-phenoxypropyl methacrylate is not available, it is generally advised to avoid breathing in the substance/mixture, avoid generating vapours/aerosols, and avoid contact with skin and eyes .

Future Directions

The use of 2-Hydroxy-3-phenoxypropyl methacrylate in the development of sustainable polymers with environmentally friendly strategies is a promising future direction . It has been used in the synthesis of UV-curable resins for digital light processing (DLP) 3D printing . The resulting polymers have shown shape memory, weldability, and repairability capabilities .

properties

IUPAC Name

(2-hydroxy-3-phenoxypropyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVXHPSVLHXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275831, DTXSID80864723
Record name 2-Hydroxy-3-phenoxypropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-phenoxypropyl methacrylate

CAS RN

16926-87-7, 162223-14-5
Record name 2-Hydroxy-3-phenoxypropyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16926-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-phenoxypropyl methacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016926877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxy-3-phenoxypropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxy-3-phenoxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-phenoxypropyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a two neck flask equipped with a condenser under nitrogen atmosphere were placed 15.017 g (0.1 mol) of 1,2-epoxy-3-phenoxypropane, 9.039 g (0.105 mol) of methacrylic acid, 1.35 g (0.013 mol) of triethylamine and 30 mg of BHT. The reaction mixture was stirred at 60° C. 1H NMR showed reaction completion at 24 hours. Reaction mixtures was dissolved in methylene chloride and extracted with saturated solution of sodium hydroxide (NaOH) 3×25 ml, diluted solution of acid chloride (HCl) 2×25 ml, 2×25 ml of saturated solution of sodium bicarbonate (NaHCO3) and finally with brine 1×25 ml. Organic layer was dried over sodium sulfate (Na2SO4), filtered and vacuum dried. 20.14 grams (yield: 85%) of low viscosity (η=0.0891 Pa*s) amber material was obtained.
Quantity
15.017 g
Type
reactant
Reaction Step One
Quantity
9.039 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
A Kurt, M Koca - Arabian Journal for Science and Engineering, 2014 - Springer
… , for this purpose, we attempt to prepare a new blend polymer of poly(ethyl methacrylate) with a polymer having hydroxyl functional group, poly(2-hydroxy-3phenoxypropyl methacrylate)…
Number of citations: 12 link.springer.com
M Coşkun, MM Temüz, M Koca - Polymer Degradation and Stability, 2003 - Elsevier
… For the synthesis of 2-hydroxy-3-phenoxypropyl methacrylate (PPMA), 1-phenoxy-2,3-epoxypropane was first prepared from phenol and epichlorhydrin via the method reported in the …
Number of citations: 1 www.sciencedirect.com
M Coskun, MM Temuz, M Koca - Polymer degradation and …, 2003 - researchgate.net
… For the synthesis of 2-hydroxy-3-phenoxypropyl methacrylate (PPMA), 1-phenoxy-2,3-epoxypropane was first prepared from phenol and epichlorhydrin via the …
Number of citations: 3 www.researchgate.net
K Matkiewicz, A Bukowska, W Bukowski - Journal of Inorganic and …, 2012 - Springer
… 2–Hydroxy-3-phenoxypropyl methacrylate was prepared in the reaction of phenyl glycidyl ether with methacrylic acid in the presence of chromium(III) acetate [18]. Glutaric anhydride (…
Number of citations: 10 link.springer.com
N Nakabayashi, E Masuhara… - Journal of Biomedical …, 1978 - Wiley Online Library
A new adhesive fissure sealant, which consists of a solution of 3% 2‐hydroxy‐3‐β‐naphthoxypropyl methacrylate in methyl methacrylate (MMA), poly‐MMA powder and an oxidized tri‐n…
Number of citations: 121 onlinelibrary.wiley.com
福島忠男, 川口稔, 井上勇介, 宮崎光治… - Dental Materials …, 1985 - jlc.jst.go.jp
Four kinds of succinoxy methacrylates (2-succinoxypropyl methacrylate (2SPrM), 2-succinoxyethyl methacrylate (2SEM), 2-succinoxy-3-phenoxypropyl methacrylate (SPPM), and 2, 2-…
Number of citations: 0 jlc.jst.go.jp
T Fukushima, M Kawaguchi, Y Inoue… - Dental Materials …, 1985 - jstage.jst.go.jp
In a previous paper, 1) four kinds of succinoxy alkylene methacrylates with different lengths of the alkylene group were synthesized, and the relation between the structure of these …
Number of citations: 15 www.jstage.jst.go.jp
I OHMORI, K KIKUCHI, E MASUHARA… - The Bulletin of Tokyo …, 1976 - jstage.jst.go.jp
A newly developed pit and fissure sealant, named Enamite, was studied technologically and clinically. Major ingredients of the sealant are a solution of 3%, 2-hydroxy-3-8-…
Number of citations: 11 www.jstage.jst.go.jp
N Moszner, T Völkel, UK Fischer… - Die Angewandte …, 1999 - Wiley Online Library
… 2-Hydroxy-3phenoxypropyl methacrylate was prepared by adding methacrylic acid to glycidyl phenyl ether13). Dibenzoyl peroxide (DBPO, Fluka) was purified by recrystallisation from …
Number of citations: 40 onlinelibrary.wiley.com
K Adnan, K Murat - Adıyaman University Journal of Science, 2022 - dergipark.org.tr
… In a study reported by our research group, we prepared a blend polymer based poly(ethyl methacrylate) and poly(2-hydroxy-3-phenoxypropyl methacrylate). The compatibility, thermal …
Number of citations: 2 dergipark.org.tr

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